

N1-Aminopseudouridine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N1-Aminopseudouridine

Cat. No.: B15588606

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An In-depth Technical Guide to N1-Methylpseudouridine: Properties, Applications, and Experimental Protocols

A Note on **N1-Aminopseudouridine**: Initial searches for "**N1-Aminopseudouridine**" did not yield information on a compound with this specific name in widely available scientific literature. It is possible that this is a typographical error or a novel compound not yet extensively documented. This guide will therefore focus on the closely related and highly significant molecule, N1-Methylpseudouridine (m1 Ψ), which is a cornerstone of modern mRNA therapeutics. For clarity, another related compound found is N3-Aminopseudouridine, a purine nucleoside analog with antitumor activity.^{[1][2]}

This technical guide provides a comprehensive overview of N1-Methylpseudouridine, designed for researchers, scientists, and professionals in drug development.

Core Properties of N1-Methylpseudouridine

N1-Methylpseudouridine is a modified nucleoside, specifically a methylated derivative of pseudouridine.^[3] It is a key component in the development of mRNA-based vaccines and therapeutics, including the Pfizer-BioNTech and Moderna COVID-19 vaccines.^{[4][5]} Its primary function is to enhance the stability and translational efficiency of mRNA while reducing its inherent immunogenicity.^{[4][6]}

Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties of N1-Methylpseudouridine.

Property	Value
CAS Number	13860-38-3
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₆
Molecular Weight	258.23 g/mol

Mechanism of Action: Enhancing mRNA Efficacy

The incorporation of N1-Methylpseudouridine into synthetic mRNA confers several critical advantages for therapeutic applications.

- **Reduced Innate Immunogenicity:** Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs), particularly TLR7 and TLR8, as well as RIG-I.[6][7] This recognition triggers an inflammatory cascade that can lead to the degradation of the mRNA and a shutdown of protein translation. N1-Methylpseudouridine modification sterically hinders the binding of mRNA to these receptors, thereby blunting the innate immune response.[6] Specifically, mRNA containing N1-methylpseudouridine shows reduced activation of TLR3.[8]
- **Enhanced Translational Efficiency:** By evading the innate immune response, N1-methylpseudouridine-modified mRNA has a longer half-life within the cell. This increased stability, coupled with potentially more efficient ribosome loading, leads to significantly higher protein expression from the modified mRNA template compared to its unmodified counterpart.[3][4] Some studies suggest that N1-methyl-Ψ increases ribosome pausing, which may alter the dynamics of translation by increasing ribosome density.[3]

Experimental Protocols: In Vitro Transcription of m1Ψ-Modified mRNA

The synthesis of mRNA incorporating N1-Methylpseudouridine is typically achieved through an in vitro transcription (IVT) reaction. The following is a generalized protocol.

Materials and Reagents

- Linearized DNA template with a T7 promoter sequence upstream of the gene of interest.
- T7 RNA Polymerase
- Ribonucleoside triphosphates (rNTPs): ATP, GTP, CTP
- N1-Methylpseudouridine-5'-triphosphate (m1ΨTP)
- Transcription buffer (containing magnesium chloride)
- RNase inhibitor
- DNase I
- Purification system (e.g., lithium chloride precipitation or chromatography)

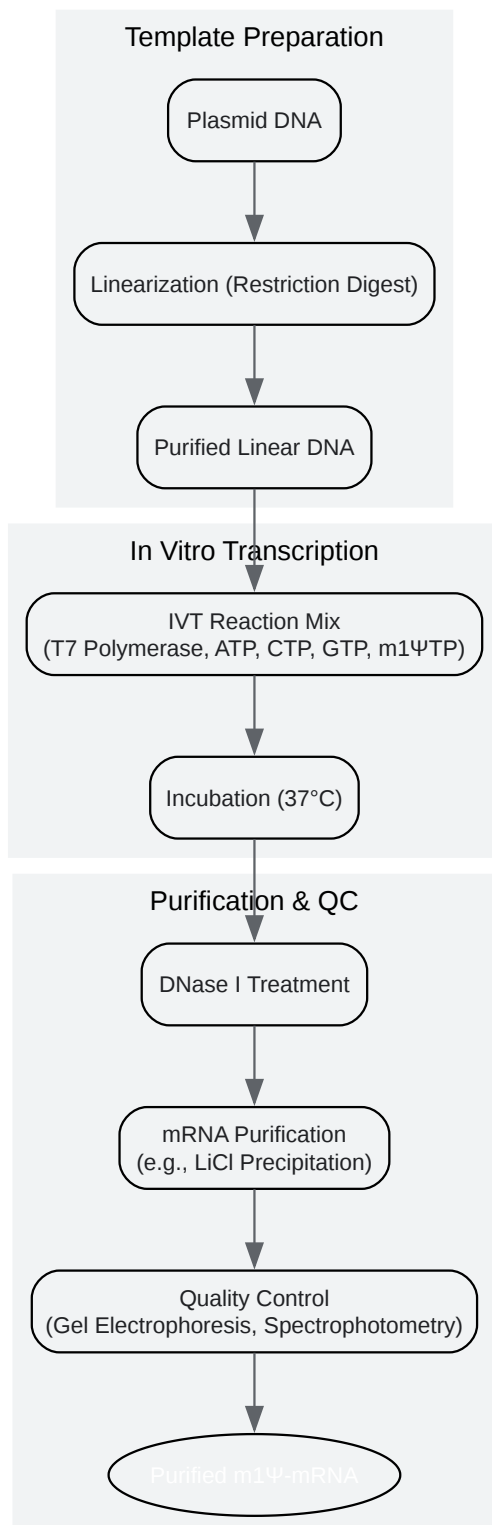
Methodology

- **Reaction Assembly:** The in vitro transcription reaction is assembled at room temperature to prevent DNA precipitation. The components are added in the following order: transcription buffer, rNTPs (with UTP completely replaced by m1ΨTP), RNase inhibitor, linearized DNA template, and finally T7 RNA Polymerase.
- **Incubation:** The reaction mixture is incubated at 37°C for a period ranging from 30 minutes to several hours, depending on the desired yield and length of the mRNA transcript.[\[9\]](#)
- **DNA Template Removal:** Following incubation, DNase I is added to the reaction mixture and incubated for an additional 15-30 minutes at 37°C to digest the DNA template.[\[10\]](#)
- **mRNA Purification:** The synthesized mRNA is purified to remove enzymes, unincorporated nucleotides, and DNA fragments. A common method is precipitation with lithium chloride.[\[10\]](#)
- **Quality Control:** The integrity and purity of the resulting m1Ψ-modified mRNA are assessed using methods such as agarose gel electrophoresis or bioanalyzer analysis. The concentration is determined by UV spectrophotometry.

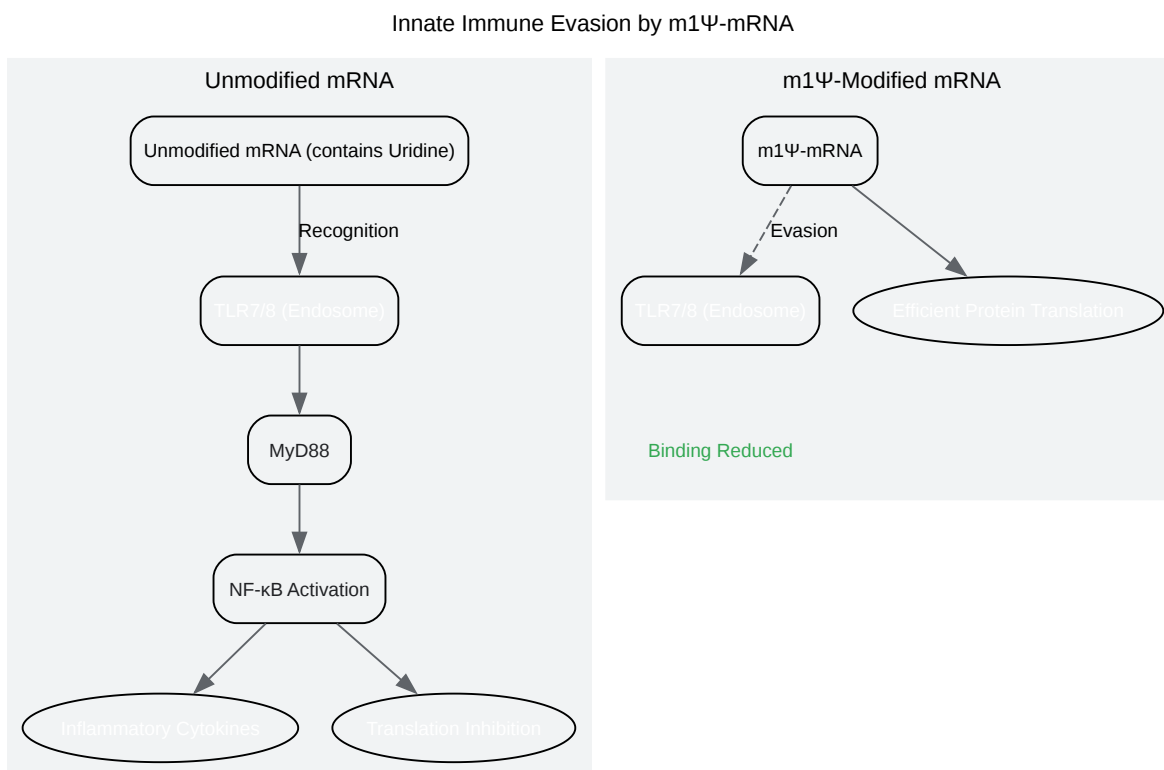
Signaling Pathways and Visualizations

The following diagrams illustrate key processes related to N1-Methylpseudouridine-modified mRNA.

Experimental Workflow: In Vitro Synthesis of m1Ψ-mRNA

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Caption: Workflow for synthesizing N1-Methylpseudouridine-modified mRNA.



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Caption: How m1Ψ-mRNA evades innate immune recognition.

Conclusion

N1-Methylpseudouridine is a pivotal modification in the field of mRNA therapeutics. Its ability to mitigate innate immune responses while enhancing protein expression has been instrumental in the successful development of mRNA vaccines and holds immense promise for future therapeutic applications.[11] A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and developers in this rapidly advancing field.

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- To cite this document: BenchChem. [N1-Aminopseudouridine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588606#n1-aminopseudouridine-cas-number-and-molecular-weight]

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